3-{8-bromo-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione
Description
The compound 3-{8-bromo-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione (CAS: 2925095-42-5) is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-a]pyridine core fused with a piperidine-2,6-dione moiety and substituted with a bromine atom at position 6. Its molecular formula is C₁₁H₉BrN₄O₃, with a molecular weight of 325.12 g/mol . The triazolopyridine scaffold is known for diverse biological activities, including antimicrobial, anti-inflammatory, and receptor antagonism . The bromine substituent likely enhances electrophilic reactivity and binding affinity, while the piperidine-2,6-dione group contributes to conformational rigidity and solubility .
Properties
Molecular Formula |
C11H9BrN4O3 |
|---|---|
Molecular Weight |
325.12 g/mol |
IUPAC Name |
3-(8-bromo-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H9BrN4O3/c12-6-2-1-5-15-9(6)14-16(11(15)19)7-3-4-8(17)13-10(7)18/h1-2,5,7H,3-4H2,(H,13,17,18) |
InChI Key |
VBTMQBNUTLPDHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)N3C=CC=C(C3=N2)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-{8-bromo-3-oxo-2H,3H-triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione generally involves two key components:
Synthesis of the Triazolopyridine Core
According to patent WO2010130424A1, derivatives of 1,2,3-triazolo[4,3-a]pyridine can be prepared via cyclization reactions involving hydrazine derivatives and substituted pyridine precursors. The general approach includes:
- Starting from a substituted pyridine derivative, an appropriate hydrazine or hydrazide is reacted to form the fused triazole ring.
- Halogenation (bromination) at the 8-position is achieved using electrophilic brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions to ensure selective substitution without affecting other parts of the molecule.
Preparation of the Piperidine-2,6-dione Moiety
The piperidine-2,6-dione ring system is a known glutarimide structure, often prepared by cyclization of appropriate amino acid derivatives or by ring closure of substituted glutaric acid derivatives.
Coupling of the Two Moieties
The key step involves linking the triazolopyridine core to the piperidine-2,6-dione ring at the nitrogen of the latter. This is typically done via:
- Nucleophilic substitution reactions where the 2-position of the triazolopyridine (bearing a leaving group or activated site) reacts with the nitrogen of the piperidine-2,6-dione.
- Alternatively, condensation reactions under dehydrating conditions can be employed.
Example Synthetic Route (Hypothetical Based on Patent Data)
Detailed Notes on Reaction Conditions and Optimization
- Bromination Selectivity: The bromination step requires careful control of temperature and solvent to avoid polybromination or degradation of sensitive groups.
- Coupling Efficiency: The nitrogen of the piperidine-2,6-dione may require activation or protection/deprotection strategies to achieve high coupling yields.
- Purification: Due to the complexity and potential side reactions, chromatographic purification or recrystallization is essential to obtain the pure compound.
- Prodrug Considerations: As noted in patent WO2020165834A1, prodrug derivatives of related compounds can be prepared by modifying the parent compound to improve pharmacokinetic properties; however, the parent compound synthesis remains foundational.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-{8-bromo-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state compounds, while substitution reactions could produce various halogenated derivatives.
Scientific Research Applications
3-{8-bromo-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-{8-bromo-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione involves its interaction with specific molecular targets. The compound’s triazolopyridine structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Comparisons of Structural Features and Properties
Structural Differentiation
- Halogen Substitution: The primary compound has a bromine at position 8 on the triazolopyridine ring. The vasopressin antagonist balovaptan (8-bromo-1-methyl-6-(pyridin-2-yl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine) shares the 8-bromo substitution but incorporates a benzodiazepine fusion, expanding its pharmacological profile .
Heterocyclic Moieties :
- The piperidine-2,6-dione group in the primary compound distinguishes it from analogs like Potassium 2-{3-oxo-triazolo[4,3-a]pyridin-2-yl}acetate , which has a simpler acetate side chain. The dione group enhances hydrogen-bonding capacity and steric bulk .
- Compounds like 4-(4-bromo-benzodiazol-1-yl)piperidine-carboxamide () replace the triazolopyridine core with a benzodiazolone system, likely reducing π-π stacking interactions critical for target binding .
Biological Activity
The compound 3-{8-bromo-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione (CAS: 2925094-42-2) is a complex organic molecule characterized by a piperidine core substituted with a triazolo-pyridine moiety. This compound has garnered attention due to its potential biological activities stemming from its unique structural features, including the presence of a bromine atom and a carbonyl group.
Biological Activities
Research indicates that compounds containing triazolo and pyridine rings exhibit a wide range of biological activities. The biological activity of this compound includes:
- Antimicrobial Activity : Studies have shown that triazole derivatives possess significant antibacterial and antifungal properties. The compound's structure may enhance its effectiveness against various pathogens .
- Anticancer Potential : Similar compounds have demonstrated chemopreventive and chemotherapeutic effects on cancer cells. The triazole ring is often linked to anti-tumor activities due to its ability to interact with biological targets involved in cell proliferation .
- Anti-inflammatory Effects : The presence of the piperidine moiety may contribute to anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The carbonyl group in the structure may participate in enzyme inhibition mechanisms, affecting metabolic pathways associated with disease processes.
- Receptor Binding : The compound's unique structure allows it to bind to specific receptors involved in signaling pathways related to inflammation and cancer progression.
Research Findings and Case Studies
Several studies have explored the biological activities of similar compounds within the same class:
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of this compound, and how are they validated experimentally?
- Answer : The compound has the molecular formula C₁₁H₉BrN₄O₃ , molecular weight 325.12 g/mol , and CAS number 2925095-42-5 . Structural validation typically involves 1H/13C NMR (e.g., in DMSO-d₆ for proton assignments), IR spectroscopy (to confirm carbonyl and triazole functional groups), and mass spectrometry (HRMS for molecular ion verification). For example, distinct δ values in 1H NMR (e.g., aromatic protons at ~7.5–8.5 ppm) and carbonyl stretches in IR (~1700 cm⁻¹) are critical markers .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Answer : Synthesis often involves bromination or substitution at the pyridine/triazole core. For instance, bromine substituents (e.g., at position 8) may require controlled reaction conditions (e.g., anhydrous DMSO, K₂CO₃ as base) to avoid side reactions . Purification via flash chromatography (silica gel, eluent gradients) or HPLC (reverse-phase C18 columns) ensures >95% purity. Yield optimization (~80–95%) depends on substituent reactivity; bromo groups may slow kinetics compared to nitro or chloro analogs, necessitating extended reaction times .
Q. What analytical techniques are recommended for characterizing intermediates and final products?
- Answer :
- 1H/13C NMR : Resolves regiochemical ambiguities (e.g., triazole vs. pyridine proton environments) .
- Melting Point Analysis : Correlates with crystallinity (e.g., compounds with bromo substituents often have higher melting points due to increased molecular symmetry) .
- HPLC-PDA/MS : Detects trace impurities (e.g., dehalogenated byproducts) .
Advanced Research Questions
Q. What mechanistic insights explain the role of halogen substituents (e.g., bromo) in modulating reactivity or biological activity?
- Answer : Bromine’s electron-withdrawing effect enhances electrophilic substitution at adjacent positions, while its steric bulk may hinder certain reactions (e.g., Suzuki couplings). In biological contexts, bromo groups can improve target binding (e.g., via halogen bonding with receptor residues) . Comparative studies with chloro/nitro analogs (e.g., compound 62 vs. 64 in ) reveal yield differences (82% vs. 77%), suggesting bromo’s balance between reactivity and stability .
Q. How can researchers resolve contradictions in spectral data or unexpected reaction outcomes?
- Answer : Contradictions may arise from polymorphism (e.g., differing crystalline forms altering NMR splitting patterns) or solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifting proton signals). For unexpected low yields, reaction monitoring (TLC or in-situ IR) identifies intermediates. If a bromo-substituted product is absent, consider oxidative side reactions (e.g., Br⁻ elimination under basic conditions) .
Q. What strategies are effective for studying polymorphism in piperidine-2,6-dione derivatives?
- Answer : Use X-ray diffraction (XRD) to determine crystal packing and differential scanning calorimetry (DSC) to identify phase transitions. For example, polymorphs of similar compounds (e.g., 3-(4-amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione) exhibit distinct thermal profiles (melting points varying by 10–20°C) . Solvent recrystallization (e.g., ethanol vs. acetonitrile) can selectively induce specific polymorphs.
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced properties?
- Answer : Replace the bromo group with bioisosteres (e.g., CF₃ for similar electronegativity) or introduce piperazinyl moieties (e.g., compound 19 in ) to improve solubility. Testing analogs against adenosine receptors (A₁/A₂A) or vasopressin targets (e.g., balovaptan in ) can reveal critical substituent effects. For example, bulkier groups at position 8 may reduce off-target interactions .
Methodological Tables
Table 1 : Comparative Yields of Bromo vs. Chloro Derivatives in Triazolopyridine Synthesis
| Substituent | Position | Yield (%) | Reference |
|---|---|---|---|
| Br | 6 | 82–93 | |
| Cl | 8 | 77–89 | |
| NO₂ | 3 | 72–95 |
Table 2 : Key Spectral Data for Structural Validation
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR (DMSO-d₆) | δ 8.2–8.5 (triazole H), δ 4.5–5.0 (piperidine H) | |
| IR | 1700 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) | |
| HRMS | m/z 325.12 [M+H]⁺ (calc. 325.12) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
